Sodium glycinate

Catalog No.
S723782
CAS No.
6000-44-8
M.F
C2H5NNaO2
M. Wt
98.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium glycinate

CAS Number

6000-44-8

Product Name

Sodium glycinate

IUPAC Name

sodium;2-aminoacetate

Molecular Formula

C2H5NNaO2

Molecular Weight

98.06 g/mol

InChI

InChI=1S/C2H5NO2.Na/c3-1-2(4)5;/h1,3H2,(H,4,5);

InChI Key

HXFCUMCLVYNZDM-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])N.[Na+]

Synonyms

Acid, Aminoacetic, Aminoacetic Acid, Calcium Salt Glycine, Cobalt Salt Glycine, Copper Salt Glycine, Glycine, Glycine Carbonate (1:1), Monosodium Salt, Glycine Carbonate (2:1), Monolithium Salt, Glycine Carbonate (2:1), Monopotassium Salt, Glycine Carbonate (2:1), Monosodium Salt, Glycine Hydrochloride, Glycine Hydrochloride (2:1), Glycine Phosphate, Glycine Phosphate (1:1), Glycine Sulfate (3:1), Glycine, Calcium Salt, Glycine, Calcium Salt (2:1), Glycine, Cobalt Salt, Glycine, Copper Salt, Glycine, Monoammonium Salt, Glycine, Monopotassium Salt, Glycine, Monosodium Salt, Glycine, Sodium Hydrogen Carbonate, Hydrochloride, Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium Salt Glycine, Phosphate, Glycine, Salt Glycine, Monoammonium, Salt Glycine, Monopotassium, Salt Glycine, Monosodium

Canonical SMILES

C(C(=O)O)N.[Na]

Biocompatible Surfactant

Studies explore the potential of sodium lauroyl glycinate (SLG), a derivative of sodium glycinate, as a biocompatible surfactant. These surfactants are crucial in various research fields, including:

  • Membrane protein purification: SLG effectively isolates membrane proteins, crucial for understanding their structure and function [].
  • Drug delivery systems: SLG's biocompatibility and ability to form micelles make it a potential candidate for developing drug delivery systems [].

Carbon Capture and Storage

Research investigates the potential of sodium glycinate solutions for carbon capture and storage (CCS). Its ability to absorb carbon dioxide (CO2) makes it a promising candidate for capturing CO2 from various sources, including:

  • Power plants: Capturing CO2 emissions before they are released into the atmosphere contributes to mitigating climate change.
  • Industrial processes: Capturing CO2 emissions from industrial activities reduces their environmental impact.

Research Chemical

Due to its unique properties, sodium glycinate finds applications as a research chemical in various fields:

  • Neuroscience: Studies explore its role as a fast inhibitory neurotransmitter, potentially influencing nervous system function [].
  • Material science: Its ability to chelate metal ions makes it useful in studying metal-based materials and reactions [].

Sodium glycinate is the sodium salt of glycine, an amino acid that serves as a neurotransmitter in the central nervous system. Its chemical formula is C₂H₅NO₂·Na, and it has a molecular weight of approximately 99.06 g/mol. Sodium glycinate appears as a white to pale yellow crystalline powder that is hygroscopic and soluble in water. It is characterized by its ability to act as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in the brain, contributing to various biological functions including neurotransmission and metabolic processes .

The mechanism of action of sodium glycinate depends on its specific use.

  • Nutrient: As a nutrient, it likely participates in various metabolic pathways by providing the amino acid glycine for protein synthesis and other biochemical processes [].
  • Neurotransmitter: As a neurotransmitter, sodium glycinate binds to specific glycine receptors on neurons, leading to the influx of chloride ions (Cl⁻) into the cell. This chloride influx results in a hyperpolarization of the neuron's membrane potential, inhibiting its ability to fire action potentials [].
  • Gastrointestinal discomfort like nausea and vomiting [].

Sodium glycinate exhibits amphoteric properties, meaning it can act as both an acid and a base. In aqueous solutions, it can exist in different forms depending on the pH:

  • Below pH 2.4, it forms the glycinium ion.
  • Above pH 9.6, it exists primarily as glycinate ions .

In addition to its acid-base behavior, sodium glycinate can participate in various

Sodium glycinate plays significant roles in biological systems:

  • Neurotransmission: As a co-agonist at NMDA receptors, it modulates synaptic plasticity and memory function.
  • Detoxification: It aids in the conjugation of toxic compounds, enhancing their solubility for excretion.
  • Metabolism: Glycine metabolism involves pathways that convert sodium glycinate into other metabolites, contributing to various biochemical processes .

Sodium glycinate can be synthesized through several methods:

  • Direct Neutralization: Mixing glycine with sodium hydroxide or sodium carbonate in an aqueous solution.
  • Alcoholic Reaction: Combining glycine with sodium metal in absolute alcohol under controlled heating conditions .
  • Catalytic Methods: Using palladium-doped copper catalysts in water at elevated temperatures and pressures to produce high yields of sodium glycinate from ethanolamine and sodium hydroxide .

Sodium glycinate has diverse applications across various industries:

  • Food Industry: Used as a flavor enhancer and pH stabilizer.
  • Pharmaceuticals: Incorporated as an ingredient in drug formulations for its buffering properties.
  • Personal Care Products: Acts as a stabilizer and moisturizer.
  • Chemical Manufacturing: Functions as an intermediate in detergent production and electroplating processes .

Research indicates that sodium glycinate interacts with various substances:

  • It forms stable complexes with metal ions, enhancing their solubility and bioavailability.
  • Studies have shown its effectiveness in removing carbon dioxide from gas streams, indicating potential environmental applications in carbon capture technologies .

Sodium glycinate is often compared with other amino acid salts due to its unique properties. Here are some similar compounds:

CompoundStructureUnique Features
Potassium GlycinateK(C₂H₅NO₂)Similar solubility but different ion effects
Calcium GlycinateCa(C₂H₅NO₂)₂Higher stability and lower solubility
Magnesium GlycinateMg(C₂H₅NO₂)₂Used for dietary supplements
Sodium AcetateCH₃COONaDifferent functional group; used in food preservation

Uniqueness of Sodium Glycinate

Sodium glycinate's unique role as a neurotransmitter co-agonist at NMDA receptors distinguishes it from other amino acid salts. Its ability to enhance flavor while also serving functional roles in pharmaceuticals underscores its versatility across multiple applications .

Physical Description

Liquid

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

98.02179768 g/mol

Monoisotopic Mass

98.02179768 g/mol

Heavy Atom Count

6

UNII

F6B979BV8Z

Sequence

G

Related CAS

56-40-6 (Parent)

MeSH Pharmacological Classification

Glycine Agents

Other CAS

6000-44-8

Wikipedia

Sodium glycinate

General Manufacturing Information

All other chemical product and preparation manufacturing
Textiles, apparel, and leather manufacturing
Glycine, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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